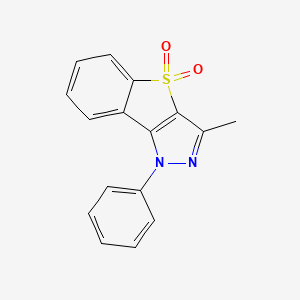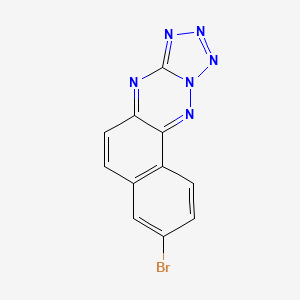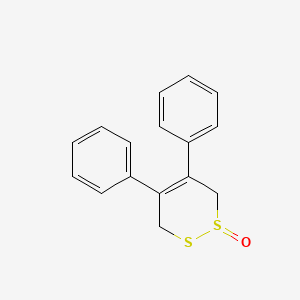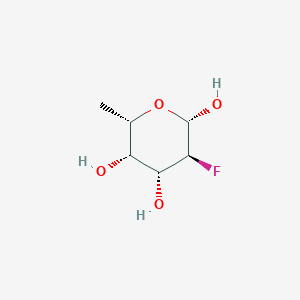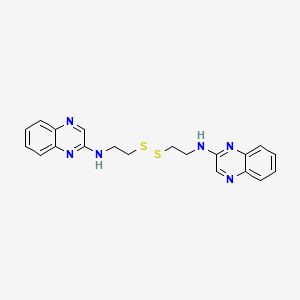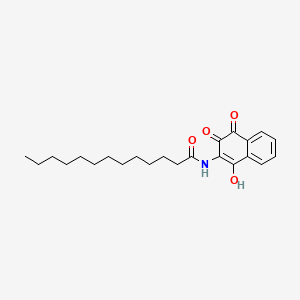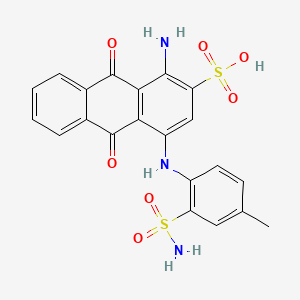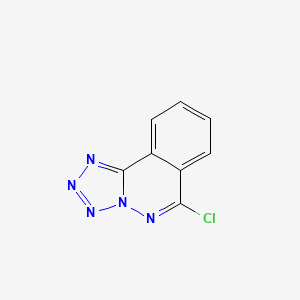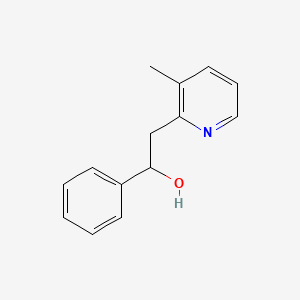
2-(3-Methyl-2-pyridinyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-pyridinyl)-1-phenylethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenylethanol moiety at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 3-methyl-2-pyridinecarboxaldehyde, phenylmagnesium bromide, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: 2-(3-Methyl-2-pyridinyl)-1-phenylethanone
Reduction: this compound
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
2-(3-Methyl-2-pyridinyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
3-Methyl-2-phenylpyridine: Similar structure but lacks the phenylethanol moiety.
2-Phenyl-3-methylpyridine: Similar structure but with different substitution pattern.
1-(3-Methyl-2-pyridinyl)ethanamine: Similar structure but with an amine group instead of the phenylethanol moiety.
Uniqueness: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is unique due to the presence of both the pyridine ring and the phenylethanol moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
6312-23-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
2-(3-methylpyridin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-15-13(11)10-14(16)12-7-3-2-4-8-12/h2-9,14,16H,10H2,1H3 |
InChIキー |
SKZOTGYAVIPHBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


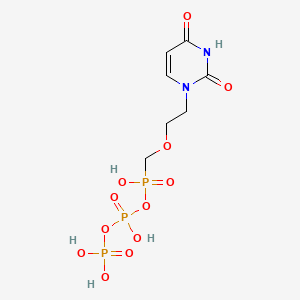
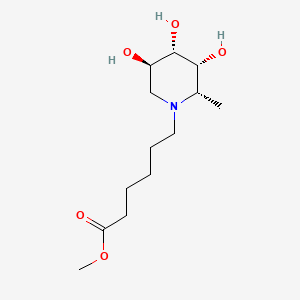
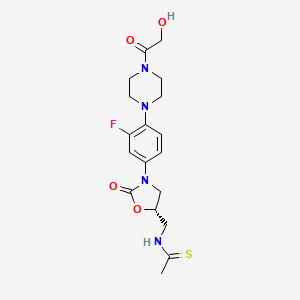
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
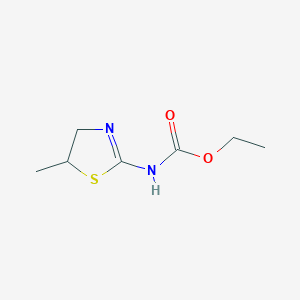
![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)
